molecular formula C8H8N2O3 B13566656 2-(Methylamino)-3-nitrobenzaldehyde

2-(Methylamino)-3-nitrobenzaldehyde

Cat. No.: B13566656
M. Wt: 180.16 g/mol
InChI Key: MTDDXWJEDPTIEM-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methylamino group at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-nitrobenzaldehyde typically involves the nitration of 2-(Methylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

For industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The starting material, 2-(Methylamino)benzaldehyde, can be synthesized through the methylation of 2-Aminobenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Reduction: 2-(Methylamino)-3-aminobenzaldehyde.

    Oxidation: 2-(Methylamino)-3-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.

    Industry: Used in the production of dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-nitrobenzaldehyde involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group accepts electrons and hydrogen atoms to form an amino group. In oxidation reactions, the aldehyde group donates electrons to form a carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-nitrobenzaldehyde
  • 2-(Methylamino)-4-nitrobenzaldehyde
  • 2-(Methylamino)-3-chlorobenzaldehyde

Uniqueness

2-(Methylamino)-3-nitrobenzaldehyde is unique due to the specific positioning of the nitro and methylamino groups, which influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-(methylamino)-3-nitrobenzaldehyde

InChI

InChI=1S/C8H8N2O3/c1-9-8-6(5-11)3-2-4-7(8)10(12)13/h2-5,9H,1H3

InChI Key

MTDDXWJEDPTIEM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])C=O

Origin of Product

United States

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